

# Kinase Selectivity Profile of GSK-114: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: GSK-114

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **GSK-114**, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visualization of relevant biological pathways.

## Executive Summary

**GSK-114** is a highly selective, orally active inhibitor of TNNI3K with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 25 nM.<sup>[1]</sup> It exhibits a 40-fold selectivity for TNNI3K over B-Raf kinase (IC<sub>50</sub> = 1000 nM).<sup>[1]</sup> Extensive kinase profiling has demonstrated that **GSK-114** possesses exceptional broad-spectrum selectivity, with an IC<sub>50</sub> greater than 1000 nM for 99% of the 294 kinases tested.<sup>[2]</sup> This high degree of selectivity makes **GSK-114** a valuable tool for elucidating the biological functions of TNNI3K and a promising lead compound for the development of novel cardiac therapeutics.

## Quantitative Kinase Selectivity Data

The following tables summarize the known inhibitory activities of **GSK-114** against its primary target, key off-targets, and a broader panel of kinases.

Table 1: Primary Target and Key Off-Target Kinase Inhibition

Kinase Target	IC50 (nM)	Selectivity vs. TNNI3K
TNNI3K	25	-
B-Raf	1000	40-fold
ACK1	>1000	>40-fold
GAK	>1000	>40-fold
MEK5	>1000	>40-fold
PDGFRB	>1000	>40-fold
STK36	>1000	>40-fold
ZAK	>1000	>40-fold

\*Affinity observed at 1  $\mu$ M concentration, specific IC50 value is greater than 1000 nM.

Table 2: Summary of Broad Kinase Panel Screening

Kinase Panel Summary	Result
Number of Kinases Tested	294
Percentage of Kinases with IC50 > 1000 nM	99%
Number of Kinases with IC50 > 1000 nM	291

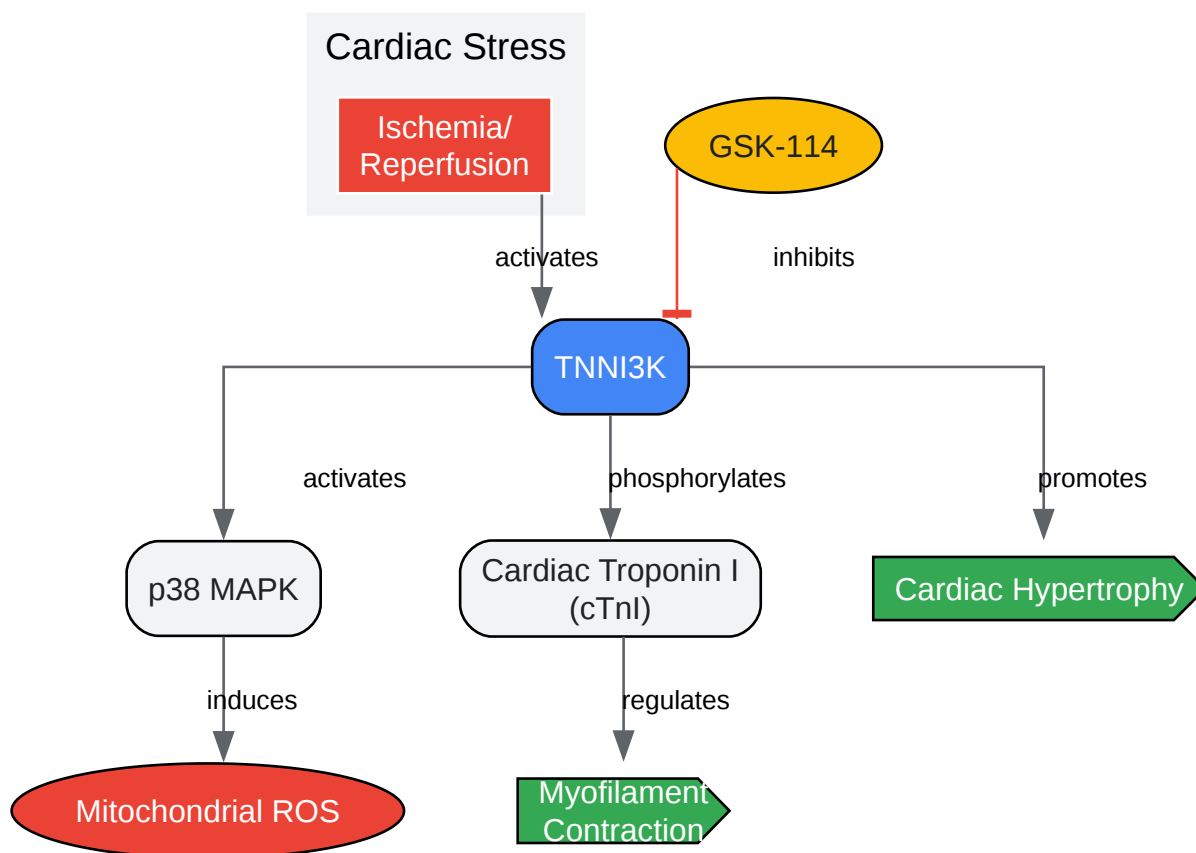
## Signaling Pathways

**GSK-114**, through its inhibition of TNNI3K, modulates key signaling pathways implicated in cardiac physiology and pathology.

## TNNI3K-Mediated Cardiac Signaling

TNNI3K is a cardiac-specific kinase that plays a role in cardiac hypertrophy and the response to ischemic injury.[3][4] It directly interacts with and phosphorylates cardiac troponin I (cTnI), a key regulatory protein in muscle contraction.[5] Furthermore, TNNI3K can activate the p38

MAPK pathway, leading to an increase in mitochondrial reactive oxygen species (ROS) and subsequent cellular stress.[6]



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TNNI3K signaling in the heart.

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC<sub>50</sub> value of **GSK-114** against TNNI3K and other kinases.

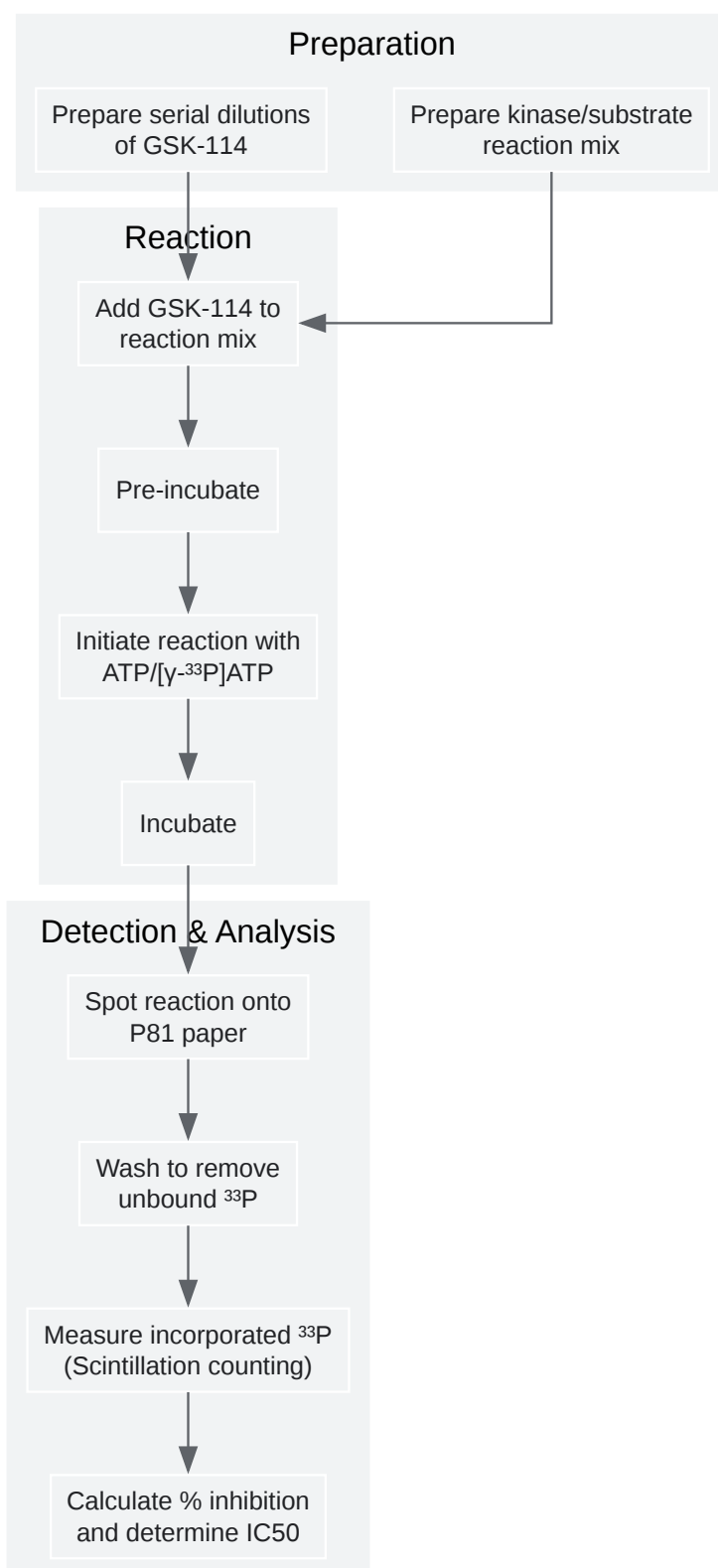
Materials:

- Recombinant human kinase (e.g., TNKI3K, B-Raf)
- Kinase-specific substrate peptide
- **GSK-114** (or other test compound)
- Adenosine triphosphate (ATP), [ $\gamma$ - $^{33}\text{P}$ ]ATP
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM  $\text{MgCl}_2$ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM  $\text{Na}_3\text{VO}_4$ , 2 mM DTT, 1% DMSO)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of **GSK-114** in DMSO.
- In a reaction well, combine the recombinant kinase and its specific substrate in the kinase reaction buffer.
- Add the diluted **GSK-114** or DMSO (vehicle control) to the reaction wells and incubate for a pre-determined period (e.g., 20 minutes) at room temperature.
- Initiate the kinase reaction by adding a mixture of ATP and [ $\gamma$ - $^{33}\text{P}$ ]ATP to a final concentration of 10  $\mu\text{M}$ .
- Allow the reaction to proceed for a specified time (e.g., 120 minutes) at room temperature.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP.

- Measure the amount of  $^{33}\text{P}$  incorporated into the substrate using a scintillation counter.
- Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.
- Determine the IC<sub>50</sub> value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., Prism).



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Workflow for in vitro kinase inhibition assay.

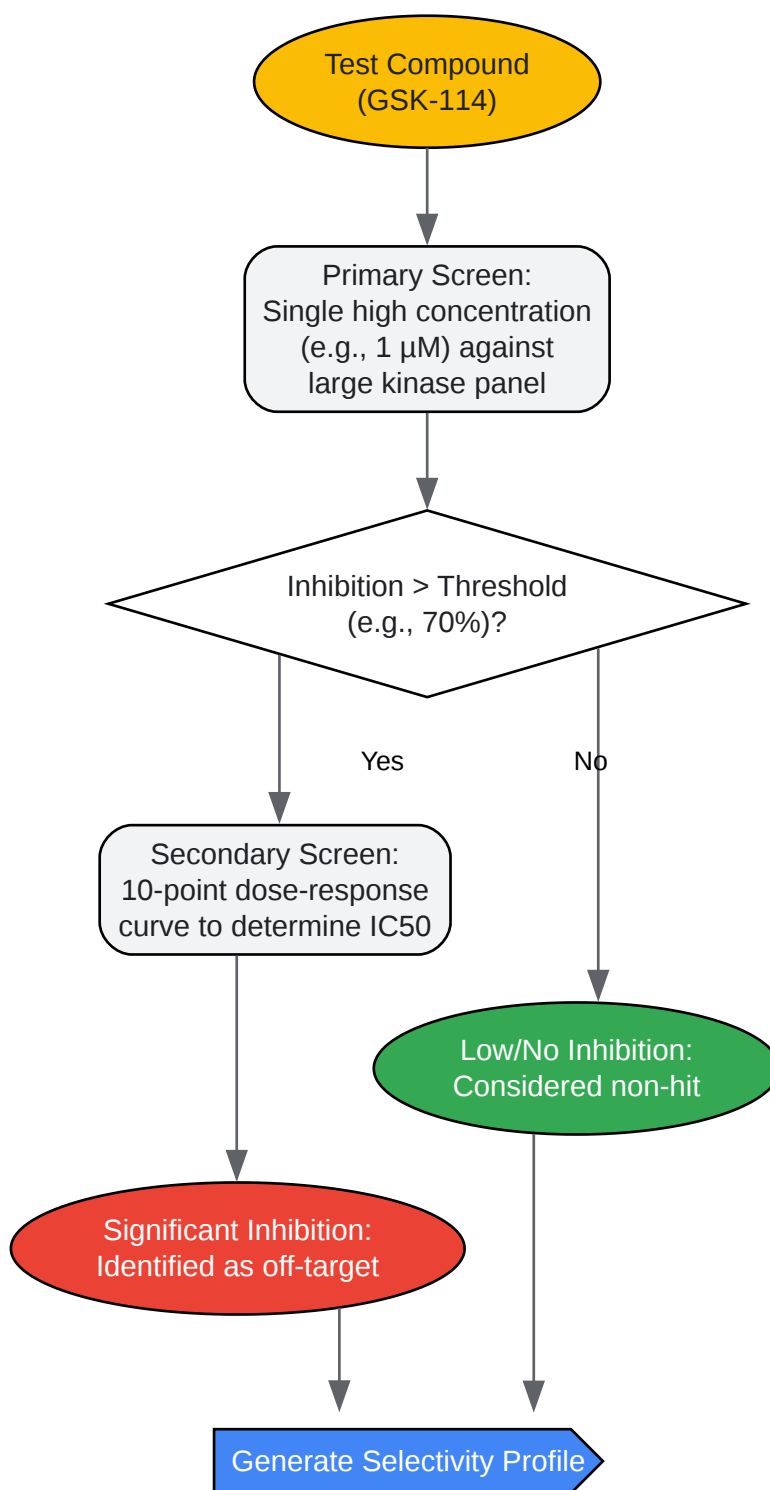
## Kinome-Wide Selectivity Profiling (General Approach)

To assess the selectivity of an inhibitor across a broad range of kinases, a high-throughput screening approach is employed.

Objective: To profile the inhibitory activity of **GSK-114** against a large panel of kinases.

Methodology Overview: A common method for large-scale kinase inhibitor profiling is the KinomeScan™ platform or similar competitive binding assays. This technology does not directly measure kinase activity but rather the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of kinases.

Alternatively, activity-based assays, such as the one described in section 4.1, can be miniaturized and automated to screen a compound against hundreds of kinases in parallel. Typically, the inhibitor is tested at a single high concentration (e.g., 1  $\mu$ M or 10  $\mu$ M) to identify potential off-targets. Hits from this primary screen, defined as kinases showing significant inhibition (e.g., >70%), are then subjected to full dose-response curves to determine their IC50 values.



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Logical workflow for kinase selectivity profiling.

## Conclusion



**GSK-114** is a highly potent and selective inhibitor of TNNI3K. Its favorable selectivity profile, as demonstrated by broad kinase panel screening, makes it an invaluable chemical probe for investigating the physiological and pathophysiological roles of TNNI3K in the heart and a strong candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with **GSK-114** and other kinase inhibitors.

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